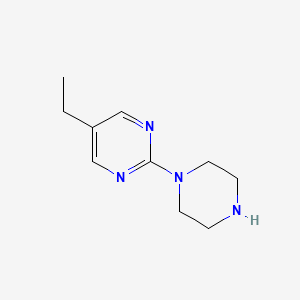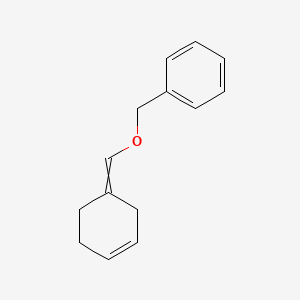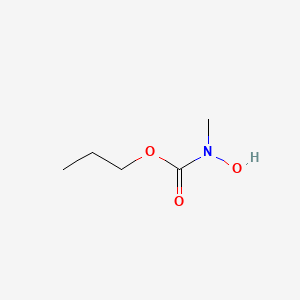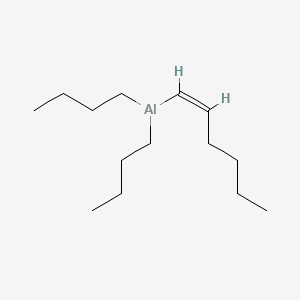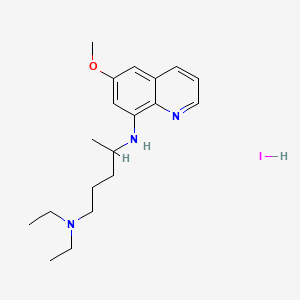
2-Propanol, 1,1'-(hexadecylimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’-(hexadecylimino)bis-, also known as 1,1’-(hexadecylimino)dipropan-2-ol, is an organic compound with the molecular formula C22H47NO2. It is a derivative of 2-propanol, featuring a hexadecyl group and an imino linkage. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1,1’-(hexadecylimino)bis- typically involves the reaction of hexadecylamine with 2-propanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
2-Propanol, 1,1’-(hexadecylimino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’-(hexadecylimino)bis- has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’-(hexadecylimino)bis- involves its interaction with lipid membranes and proteins. The hexadecyl group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The imino group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions can lead to antimicrobial effects and influence the delivery of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1,1’-(hexadecylimino)bis- can be compared with other similar compounds such as:
Hexadecyltrimethylammonium bromide: Another surfactant with a similar hexadecyl group but different functional groups.
Cetyl alcohol: A long-chain alcohol used in similar applications but lacking the imino linkage.
Eigenschaften
CAS-Nummer |
2269-21-8 |
|---|---|
Molekularformel |
C22H47NO2 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
1-[hexadecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21(2)24)20-22(3)25/h21-22,24-25H,4-20H2,1-3H3 |
InChI-Schlüssel |
MNDXNPPBHMRCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


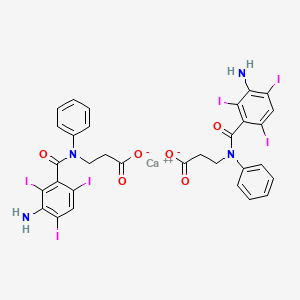

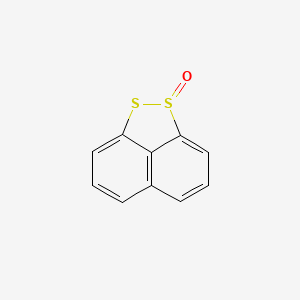

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
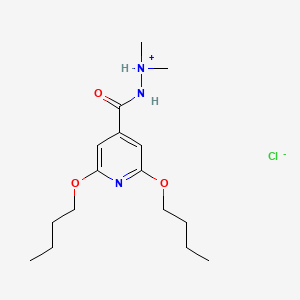
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
